molecular formula C20H32FNOSi B037724 pFHHSiD CAS No. 116679-83-5

pFHHSiD

Cat. No. B037724
M. Wt: 349.6 g/mol
InChI Key: ZNSZQJHTFRQUPD-UHFFFAOYSA-N
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Description

p-Fluorohexahydro-sila-difenidol (pFHHSiD) is a synthetic organic compound . It has been proposed as an M3 receptor antagonist . The compound has a molecular formula of C20H32FNOSi and a molecular weight of 349.6 g/mol.


Molecular Structure Analysis

The molecular structure of pFHHSiD includes a cyclohexyl group, a 4-fluorophenyl group, a hydroxy group, and a 3-piperidin-1-ylpropyl group . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds . The topological polar surface area is 23.47, and it violates 1 of Lipinski’s rules .


Physical And Chemical Properties Analysis

pFHHSiD has a density of 1.1±0.1 g/cm^3, a boiling point of 447.5±45.0 °C at 760 mmHg, and a flash point of 224.4±28.7 °C . It has a molar refractivity of 101.8±0.4 cm^3, a polarizability of 40.3±0.5 10^-24 cm^3, and a molar volume of 326.2±5.0 cm^3 .

Scientific Research Applications

Plasma Focus Research

  • Progress in Plasma Focus Research : Krauz (2006) discusses advancements in plasma focus (PF) research, highlighting its potential for high-energy-density physics studies. This includes experimental results on foam liners and tungsten wire arrays dynamics in PF discharge, proposing a new approach using dust particles to increase MHD stability (Krauz, 2006).

Oxy-fuel Combustion

  • Oxy-fuel Combustion Fundamentals : Yin and Yan (2016) review the fundamentals and modeling of oxy-fuel combustion of pulverized fuels (PF), a technology for CO2 capture from power plants. This paper discusses how CO2 or CO2 and H2O vapor as diluents, instead of N2, affect combustion fundamentals and the role of Computational Fluid Dynamics (CFD) modeling in developing this technology (Yin & Yan, 2016).

Data and Analysis Frameworks

  • USID and Pycroscopy for Data Analysis : Somnath et al. (2019) introduce Universal Spectroscopy and Imaging Data (USID) and Pycroscopy, frameworks for storing, analyzing, and visualizing spectroscopic and imaging data. These tools aim to address challenges posed by the explosion of data in materials science, promoting community-driven efforts for accelerated materials research (Somnath et al., 2019).

Geo-engineering in Lakes

  • Geo-engineering for Eutrophication Management : Spears et al. (2013) discuss the use of phosphorus-removing materials in lakes and reservoirs as a global scale eutrophication management tool, highlighting the lack of scientific consensus on its use and calling for comprehensive analysis and research coherence (Spears et al., 2013).

Particle Filter Technology

  • Intelligent Particle Filter : Yin and Zhu (2015) propose an intelligent particle filter (IPF) for fault detection in nonlinear systems, addressing the particle impoverishment problem in general particle filters (PF) by improving particle diversity through a genetic-operators-based strategy (Yin & Zhu, 2015).

properties

IUPAC Name

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32FNOSi/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22/h10-13,19,23H,1-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSZQJHTFRQUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32FNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922113
Record name Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pFHHSiD

CAS RN

116679-83-5
Record name 4-Fluorohexahydrosiladifenidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116679835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROHEXAHYDROSILADIFENIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO1GM7K2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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